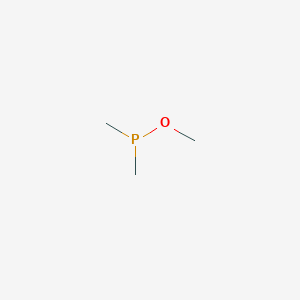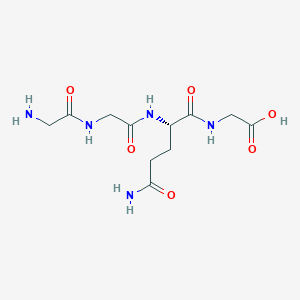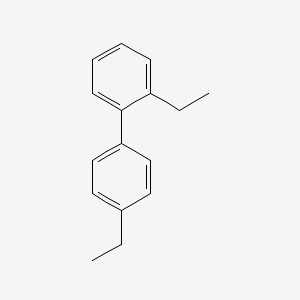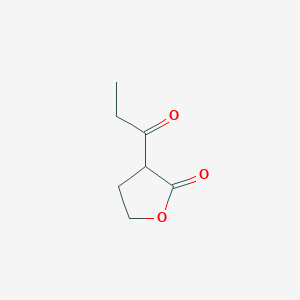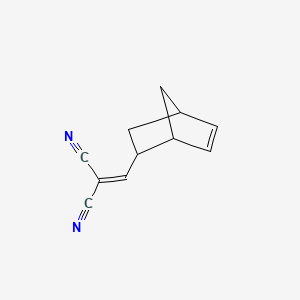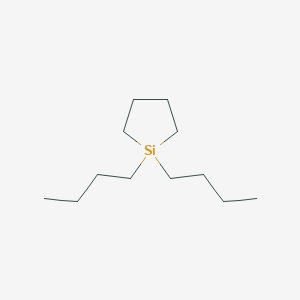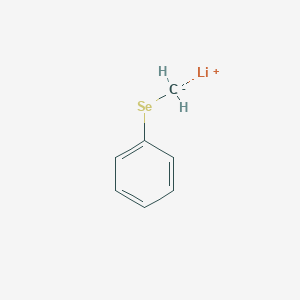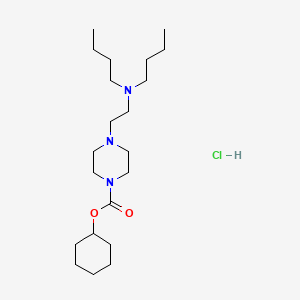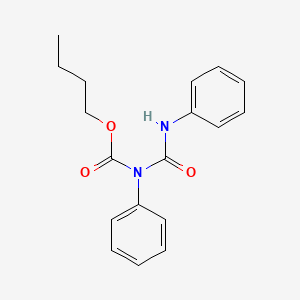
Cyanogen isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanogen isocyanate is a chemical compound with the formula NC-NCO. It is known for its reactivity and is used as a precursor in the synthesis of various polymers and materials. This compound is particularly interesting due to its unique structure, which combines the cyanogen and isocyanate functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanogen isocyanate can be synthesized through several methods. One common approach involves the reaction of cyanogen chloride with silver cyanate. This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, this compound is often produced via the phosgene process. This method involves the reaction of phosgene with cyanamide, resulting in the formation of this compound. The process requires careful handling of phosgene due to its toxicity .
Chemical Reactions Analysis
Types of Reactions: Cyanogen isocyanate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyisocyanates, which are used in the production of polymers.
Hydrolysis: In the presence of water, this compound hydrolyzes to form cyanuric acid and carbon dioxide.
Common Reagents and Conditions:
Polymerization: Typically occurs at low temperatures and may require catalysts to control the reaction rate.
Hydrolysis: Catalyzed by acids or bases, depending on the desired reaction pathway.
Major Products:
Polyisocyanates: Used in the production of various polymers.
Cyanuric Acid: A product of hydrolysis, used in the synthesis of other chemicals.
Scientific Research Applications
Cyanogen isocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyanogen isocyanate involves its reactivity with various nucleophiles. The isocyanate group (-NCO) reacts with amines, alcohols, and other nucleophiles to form ureas, carbamates, and other derivatives. This reactivity is exploited in the synthesis of polymers and other materials .
Comparison with Similar Compounds
Isocyanic Acid (HNCO): Shares the isocyanate functional group but differs in its reactivity and applications.
Methyl Isocyanate (CH3NCO): Known for its use in the production of pesticides and its high reactivity.
Cyanogen Chloride (NCCl): Similar in structure but used in different applications, such as chemical warfare agents.
Uniqueness: Cyanogen isocyanate is unique due to its combination of cyanogen and isocyanate functional groups, which confer distinct reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
carbononitridic isocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2N2O/c3-1-4-2-5 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOVZCWSJFYBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176966 |
Source


|
| Record name | Cyanogen isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22430-66-6 |
Source


|
| Record name | Cyanogen isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022430666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanogen isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
